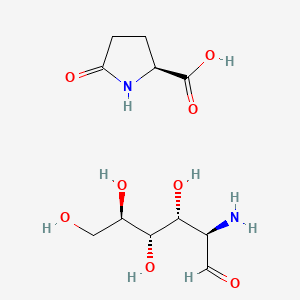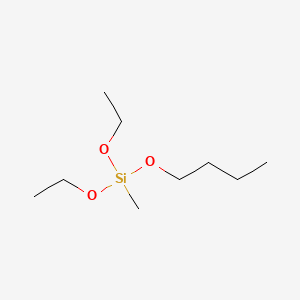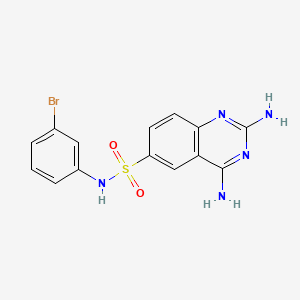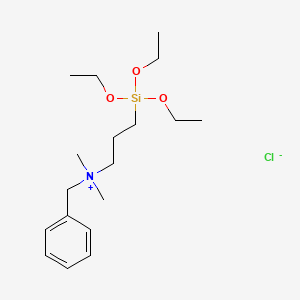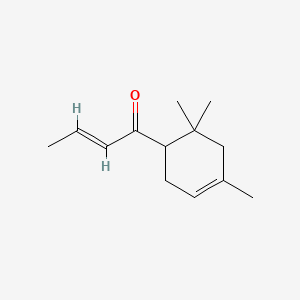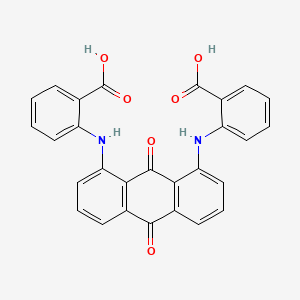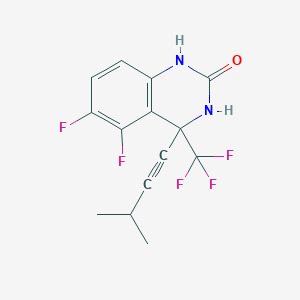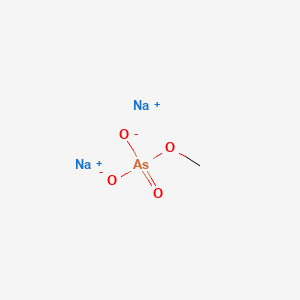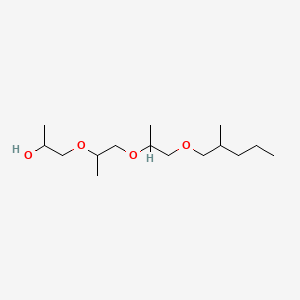
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- is an organic compound with a complex structure It is a derivative of propanol, featuring multiple ether linkages and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to etherification reactions. Common reagents used in these reactions include alkyl halides and alcohols, with catalysts such as sulfuric acid or Lewis acids to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of solvents to enhance reaction rates.
化学反応の分析
Types of Reactions
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace ether linkages with other functional groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing ether linkages.
科学的研究の応用
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex ethers and alcohols.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- involves its interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages and branched alkyl chain allow it to fit into specific binding sites, modulating the activity of target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular transport mechanisms.
類似化合物との比較
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but fewer ether linkages.
Isobutanol: Another branched alcohol with comparable properties but different applications.
1-Propanol, 2-methyl-: Shares the propanol backbone but lacks the complex ether structure.
Uniqueness
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- is unique due to its multiple ether linkages and branched structure, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where such features are advantageous.
特性
CAS番号 |
125328-90-7 |
|---|---|
分子式 |
C15H32O4 |
分子量 |
276.41 g/mol |
IUPAC名 |
1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C15H32O4/c1-6-7-12(2)8-17-10-14(4)19-11-15(5)18-9-13(3)16/h12-16H,6-11H2,1-5H3 |
InChIキー |
ORMGUIMSIANXQC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




